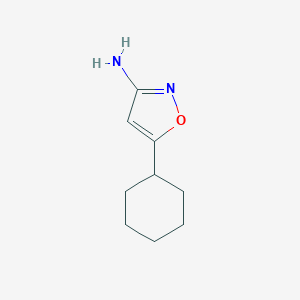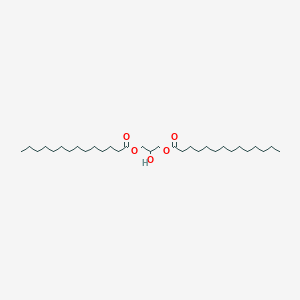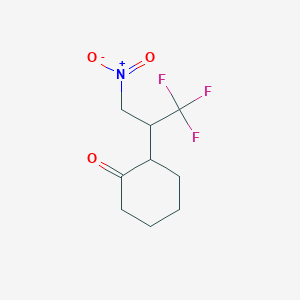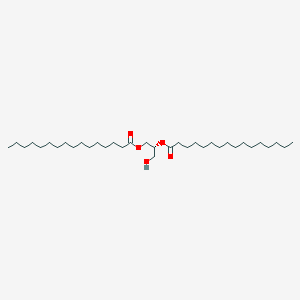
2,3-Dipalmitoyl-sn-glycerol
Übersicht
Beschreibung
2,3-Dipalmitoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It is functionally related to a hexadecanoic acid .
Molecular Structure Analysis
The molecular formula of 2,3-Dipalmitoyl-sn-glycerol is C35H68O5 . It has a molecular weight of 568.9 g/mol . The compound contains a total of 107 bonds, including 39 non-H bonds, 2 multiple bonds, 34 rotatable bonds, 2 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Physical And Chemical Properties Analysis
2,3-Dipalmitoyl-sn-glycerol has a molecular weight of 568.9 g/mol . It has a XLogP3-AA value of 14, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has 34 rotatable bonds . Its exact mass and monoisotopic mass are 568.50667527 g/mol . Its topological polar surface area is 72.8 Ų .
Wissenschaftliche Forschungsanwendungen
Lipid-Based Drug Delivery Systems
Lipid-based drug delivery systems such as liposomes, microbubbles, and solid lipid nanoparticles are recognized as pioneers in nanomedicine and considered clinically safe and effective . 2,3-Dipalmitoyl-sn-glycerol (also known as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine or DPPC) is often used in these systems .
Investigation of Membrane Structure
DPPC is used to study the relationship between membrane structure and protein kinase C activity . This helps in understanding the interactions between proteins and lipids, which is crucial in cell biology.
Protein-Lipid Interaction Studies
DPPC has been used to study the specificity of protein-lipid interactions in liposome flotation assays . These assays help in understanding how proteins interact with lipids, which is important in various biological processes.
Thermal and Morphological Studies
DPPC is used in thermal and morphological studies of lipid-based systems . These studies help in understanding the properties of these systems, which can be crucial for their biomedical applications.
Antimicrobial Research
DPPC is used in the study of antimicrobial properties of certain compounds . For example, it is used in model membranes to study the interactions of antimicrobial compounds with bacterial membranes .
Biophysical Properties Research
Research into the biophysical properties of hybrid membranes composed of DPPC, cholesterol, and other compounds is ongoing . This research is crucial for the development of new materials for biomedical applications.
Drug Delivery Research
DPPC is used in the development of drug delivery systems . For example, it has been used in the development of lipid/sugar vesicles for drug delivery .
Thermo-Responsive Biohybrid Vesicles
DPPC is used in the investigation of the biophysical properties of thermo-responsive biohybrid vesicles potentially to use in nanomedicine . This could be of practical reference for designing innovative drug delivery systems .
Zukünftige Richtungen
Research on phospholipids like 2,3-Dipalmitoyl-sn-glycerol is ongoing, with a focus on their use in drug delivery . Understanding the biophysical properties of these compounds at a molecular level can help in the formation and progression of lung disease and provide references for the synthesis of lung surfactants .
Wirkmechanismus
Target of Action
2,3-Dipalmitoyl-sn-glycerol (DPPG) is a type of phospholipid that primarily targets lipid membranes . It is a major component of liposomes, which are small unilamellar lipid vesicles . These liposomes are used in various applications such as drug delivery systems and sensors .
Mode of Action
DPPG interacts with its targets by adsorbing onto solid surfaces, which is a crucial step in the development of devices based on liposomes . The liposomes of DPPG are generally adsorbed intact onto the surface . This adsorption is influenced by the electrostatic interactions between the negatively charged lipid liposomes and the outermost, positively charged layer of the surface .
Biochemical Pathways
It has been suggested that dppg may affect membrane structure in model membranes . This could potentially influence various cellular processes, as the structure and integrity of membranes are crucial for cell function.
Pharmacokinetics
It’s known that dppg can be used as a biological material or organic compound for life science-related research .
Result of Action
The primary result of DPPG’s action is the formation of stable liposomes on solid surfaces . These liposomes can remain stable for several hours, making them suitable for various applications such as drug delivery systems and sensors . Additionally, DPPG may influence the structure of lipid membranes, potentially affecting various cellular processes .
Action Environment
The action of DPPG is influenced by environmental factors such as the roughness of the surface onto which the liposomes are adsorbed . Rough surfaces are achieved by preparing polyelectrolyte layer-by-layer films, which act as soft polymer cushions . The roughness of the surface is a variable to be taken into account if one intends to adsorb intact lipid structures .
Eigenschaften
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dipalmitoyl-sn-glycerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of 2,3-dipalmitoyl-sn-glycerol in biological systems?
A: The stereochemistry of 2,3-dipalmitoyl-sn-glycerol plays a crucial role in its interaction with enzymes like lysosomal phospholipase A1. While this enzyme readily hydrolyzes both sn-1,2 and sn-2,3 isomers of dipalmitoylphosphatidylcholine, the Vmax for the sn-2,3 isomer is slightly lower. [] This suggests that even subtle structural differences can impact enzymatic activity.
Q2: How can 1H-NMR be used to determine the enantiomeric purity of compounds like 2,3-dipalmitoyl-sn-glycerol?
A: A study demonstrated the use of 1H-NMR with a chiral shift reagent, tri(3-heptafluorobutyryl-d-camphorato)praseodymium(III), to determine the enantiomeric purity of glycerides, including 2,3-dipalmitoyl-sn-glycerol. [] By converting the compound into its trimethylsilyl ether derivative, researchers could analyze the enantiomeric ratio based on the induced splitting patterns of the trimethylsilyl group protons.
Q3: Can you explain the application of 2,3-dipalmitoyl-sn-glycerol in synthesizing specific phospholipids?
A: 2,3-Dipalmitoyl-sn-glycerol serves as a valuable precursor for synthesizing mixed acid 1-sn-phosphatidylcholines. [] After converting racemic 1,2-dipalmitoyl-sn-glycerol-3-phosphorylcholine to 2,3-dipalmitoyl-sn-glycerol-1-phosphorylcholine via enzymatic hydrolysis, it can be further modified to obtain the desired mixed acid 1-sn-phosphatidylcholines, which are otherwise difficult to synthesize.
Q4: What are the analytical techniques used to study the properties of 2,3-dipalmitoyl-sn-glycerol and related compounds?
A: Beyond 1H-NMR, high-performance liquid chromatography (HPLC) coupled with mass spectrometry proves particularly useful for separating and identifying triacylglycerol enantiomers and positional isomers, including those related to 2,3-dipalmitoyl-sn-glycerol. [] This method allows for analyzing complex mixtures and determining the composition of various fats and oils.
Q5: How does the structure of 2,3-dipalmitoyl-sn-glycerol relate to its mixing characteristics?
A: Research has explored the structures and binary mixing characteristics of enantiomers of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO). [] While this research focuses on related compounds, it highlights the importance of understanding how specific structural features, such as the position and stereochemistry of fatty acid chains, influence the physical properties of these molecules.
Q6: Can you elaborate on the use of lipases in relation to chiral triglycerides like those related to 2,3-dipalmitoyl-sn-glycerol?
A: Lipases play a crucial role in the synthesis of chiral triglycerides. [] While this research doesn't directly involve 2,3-dipalmitoyl-sn-glycerol, it highlights the potential of enzymatic approaches for synthesizing specific enantiomers of triglycerides, which are valuable tools for various applications in food chemistry and pharmaceutical research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)


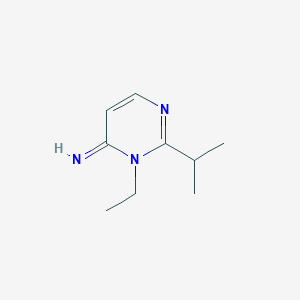
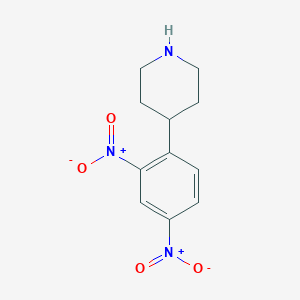
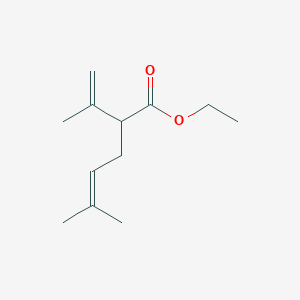
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
